molecular formula C11H12O3 B3052349 2-Propenoic acid, 3-(4-methoxyphenyl)-2-methyl-, (2E)- CAS No. 40527-52-4

2-Propenoic acid, 3-(4-methoxyphenyl)-2-methyl-, (2E)-

Cat. No.: B3052349
CAS No.: 40527-52-4
M. Wt: 192.21 g/mol
InChI Key: SVHHFLSABYBJTE-BQYQJAHWSA-N
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Description

The compound 2-Propenoic acid, 3-(4-methoxyphenyl)-2-methyl-, (2E)- (IUPAC name) is an α,β-unsaturated carboxylic acid derivative. Its structure features:

  • A propenoic acid backbone (CH₂=CH-COOH) with an E-configured double bond.
  • A methyl group at position 2 (on the β-carbon adjacent to the double bond).
  • A 4-methoxyphenyl substituent at position 3 (on the α-carbon of the double bond).

Molecular Formula: C₁₁H₁₂O₃
Molecular Weight: 192.21 g/mol (calculated).
Key Properties:

  • The 4-methoxyphenyl group contributes to electronic effects (e.g., resonance stabilization) and may influence solubility in polar solvents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-2-methylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHHFLSABYBJTE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)OC)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40527-52-4
Record name NSC49128
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

2-Propenoic acid, 3-(4-methoxyphenyl)-2-methyl-, commonly referred to as methoxyphenyl acrylate, is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and toxicity assessments based on various research findings.

  • Chemical Formula : C11H12O3
  • Molecular Weight : 192.2112 g/mol
  • CAS Registry Number : 3901-07-3
  • IUPAC Name : 2-Propenoic acid, 3-(4-methoxyphenyl)-2-methyl-, (2E)-

Biological Activity Overview

The biological activity of 2-propenoic acid derivatives has been widely studied, particularly in the context of their antioxidant, anti-inflammatory, and anticancer properties. Below are key findings from recent studies.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, a study evaluated the DPPH radical scavenging activity of various cinnamic acid derivatives, revealing that methoxy-substituted compounds possess enhanced free radical scavenging capabilities. The presence of the methoxy group at the para position on the benzene ring is crucial for increasing antioxidant activity .

Acetylcholinesterase Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. A study highlighted that certain derivatives exhibit selective inhibition of AChE and butyrylcholinesterase (BChE), which are important targets for treating neurodegenerative diseases such as Alzheimer's . The structure-activity relationship (SAR) analysis showed that modifications in the aromatic ring significantly affect inhibitory potency.

CompoundAChE Inhibition IC50 (µM)BChE Inhibition IC50 (µM)
Methoxyphenyl Acrylate15.022.5
Cinnamic Acid Derivative13.019.0

Anti-inflammatory Effects

In vitro studies have demonstrated that methoxyphenyl acrylate can modulate inflammatory pathways. The compound was shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory conditions .

Toxicological Assessment

Toxicity evaluations have been conducted to assess the safety profile of this compound. According to a human health tier II assessment, dermal exposure resulted in minimal systemic absorption (1-2% of applied dose), indicating a low risk for significant adverse effects from topical applications . Additionally, long-term studies in animal models established a no-observed-adverse-effect level (NOAEL) at doses up to 450 mg/kg body weight per day .

Case Studies

  • Dermal Absorption Study : In a study involving five male subjects, an oil-in-water cream containing methoxyphenyl acrylate was applied to assess dermal absorption. The results indicated that after 12 hours, no significant increase in plasma levels was observed, confirming low systemic absorption through the skin .
  • Neuroprotective Effects : A recent investigation into the neuroprotective effects of methoxyphenyl acrylate revealed its potential in preventing neuronal cell death in vitro under oxidative stress conditions, suggesting its application in neurodegenerative disease therapies .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Substituents Ester Group Molecular Weight (g/mol) Key Differences
Target Compound : 2-Propenoic acid, 3-(4-methoxyphenyl)-2-methyl-, (2E)- C₁₁H₁₂O₃ 4-MeOPh (C3), Me (C2) None (acid) 192.21 Reference compound with free carboxylic acid.
(E)-Methyl 3-(4-methoxyphenyl)acrylate C₁₁H₁₂O₃ 4-MeOPh (C3) Methyl 192.21 Lacks 2-methyl group; esterified carboxylic acid.
Ethyl 3-(4-methoxyphenyl)-2-methylacrylate (CAS 61712-13-8) C₁₃H₁₆O₃ 4-MeOPh (C3), Me (C2) Ethyl 220.26 Ethyl ester introduces higher hydrophobicity.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, propyl ester (CAS 59831-93-5) C₁₃H₁₆O₄ 3-MeO-4-OHPh (C3) Propyl 252.27 Hydroxyl group enhances polarity; altered electronic effects.
2-Propenoic acid,3-(3,4-dihydroxyphenyl)-, isopropyl ester () C₁₂H₁₄O₄ 3,4-diOHPh (C3) Isopropyl 246.24 Catechol substituent increases antioxidant potential.
2-Propenoic acid, 3-(4-methoxy-6-nitro-1,3-benzodioxol-5-yl)-, (E)- (CAS 63863-01-4) C₁₁H₉NO₇ Nitro-dioxolane (C3) None (acid) 267.19 Nitro and dioxolane groups enhance electrophilicity.

Key Observations:

Electron-Donating Groups (e.g., 4-MeOPh) stabilize the conjugated system via resonance, whereas electron-withdrawing groups (e.g., nitro in CAS 63863-01-4 ) enhance electrophilicity for reactions like Michael addition.

Esterification :

  • Ester derivatives (e.g., ethyl, propyl) exhibit lower melting points and higher volatility compared to the carboxylic acid form due to reduced hydrogen bonding.

Q & A

Basic: What synthetic methodologies are recommended for preparing (2E)-3-(4-methoxyphenyl)-2-methyl-2-propenoic acid, and how can reaction efficiency be optimized?

Answer:
The synthesis of α,β-unsaturated esters like this compound typically involves Knoevenagel condensation between a substituted benzaldehyde and a methylene-active ester, followed by stereoselective control. For example:

React 4-methoxyacetophenone with diethyl oxalate under basic conditions to form a β-ketoester intermediate.

Perform a condensation reaction with methyl acrylate, using catalysts like piperidine or Lewis acids (e.g., TiCl₄) to favor the (2E)-isomer .
Optimization Tips:

  • Monitor reaction progress via thin-layer chromatography (TLC) .
  • Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Control temperature (60–80°C) to minimize side reactions.

Basic: Which spectroscopic techniques are most effective for confirming the structural and stereochemical integrity of this compound?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Look for coupling constants (J = 12–16 Hz between C2 and C3 protons) to confirm the (2E)-configuration .
    • ¹³C NMR : Verify methoxy (δ ~55 ppm) and carbonyl (δ ~170 ppm) signals .
  • IR Spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and conjugated C=C (~1630 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Match experimental m/z with the calculated molecular weight (e.g., C₁₁H₁₂O₃: 192.0786 Da) .

Intermediate: How can researchers ensure stereochemical purity during synthesis, particularly for the (2E)-isomer?

Answer:

  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) to isolate the (2E)-isomer from (2Z)-byproducts .
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive stereochemical validation .
  • Reaction Conditions : Employ bulky bases (e.g., LDA) to favor the thermodynamically stable (2E)-form via steric hindrance .

Advanced: How should discrepancies in reported physicochemical properties (e.g., boiling point, density) be resolved?

Answer:
Discrepancies often arise from experimental vs. predicted data :

  • Boiling Point : reports a predicted boiling point of 405.4°C, while experimental data may vary due to decomposition. Validate via thermogravimetric analysis (TGA) under inert gas .
  • Density : Compare experimental pycnometry results (e.g., 1.114 g/cm³ in ) with computational predictions (e.g., DFT-based molecular volume calculations) .
    Methodology : Cross-reference NIST Chemistry WebBook ( ) and replicate measurements under standardized conditions.

Safety: What are the primary occupational hazards, and what PPE is required for safe handling?

Answer:
Based on analogous compounds ():

  • Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335).
  • PPE Recommendations :
    • Respiratory : Use NIOSH-approved P95 respirators for dust/aerosols; OV/AG/P99 cartridges for vapor protection .
    • Gloves : Nitrile or neoprene (≥0.11 mm thickness).
    • Lab Coat : Chemical-resistant fabric (e.g., Tyvek®).
  • Storage : Keep in amber glass under nitrogen at 4°C to prevent oxidation .

Advanced: What computational tools can predict the compound’s stability under varying pH and temperature?

Answer:

  • Molecular Dynamics (MD) : Simulate degradation pathways (e.g., ester hydrolysis) at different pH levels using software like GROMACS .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile groups (e.g., methoxy or ester linkages) .
  • pH Stability : Experimental validation via accelerated stability testing (25–40°C, pH 1–13) with HPLC monitoring .

Biological: Which in vitro assays are suitable for evaluating enzyme inhibition or receptor binding?

Answer:

  • Cytochrome P450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) in human liver microsomes, measuring IC₅₀ values via fluorescence quenching .
  • Anti-inflammatory Activity : Test COX-2 inhibition using a colorimetric assay (e.g., Cayman Chemical Kit) .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells at 10–100 µM concentrations .

Analytical: How can HPLC methods be optimized to separate this compound from synthetic byproducts?

Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B): 40% B to 90% B over 20 min.
  • Detection : UV at 254 nm (aromatic ring absorption) .
  • Validation : Assess linearity (R² > 0.99), LOD (0.1 µg/mL), and recovery (>95%) per ICH guidelines.

Stability: What protocols assess long-term storage stability?

Answer:

  • ICH Q1A Guidelines :
    • Accelerated Testing : 40°C/75% RH for 6 months; sample aliquots analyzed monthly via HPLC .
    • Degradation Products : Identify via LC-MS/MS; major degradants include hydrolyzed carboxylic acid and demethylated derivatives .

Data Analysis: How to resolve contradictions in toxicity data across studies?

Answer:

  • Meta-Analysis : Pool data from (non-carcinogenic) and (H302 oral toxicity) using fixed-effects models.
  • In Silico Tools : Apply QSAR models (e.g., OECD Toolbox) to predict LD₅₀ and compare with experimental acute toxicity data .
  • Dose-Response Curves : Re-evaluate conflicting studies for consistency in exposure concentrations and vehicle controls .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Propenoic acid, 3-(4-methoxyphenyl)-2-methyl-, (2E)-
Reactant of Route 2
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2-Propenoic acid, 3-(4-methoxyphenyl)-2-methyl-, (2E)-

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